5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 141622-32-4
VCID: VC21111835
InChI: InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16)
SMILES: CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3
Molecular Formula: C12H9N3OS2
Molecular Weight: 275.4 g/mol

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

CAS No.: 141622-32-4

Cat. No.: VC21111835

Molecular Formula: C12H9N3OS2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one - 141622-32-4

Specification

CAS No. 141622-32-4
Molecular Formula C12H9N3OS2
Molecular Weight 275.4 g/mol
IUPAC Name 5-methyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16)
Standard InChI Key SBNWDVUYFCQHKQ-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=O)C2=C(N1)N(C(=S)S2)C3=CC=CC=C3
SMILES CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3
Canonical SMILES CC1=NC(=O)C2=C(N1)N(C(=S)S2)C3=CC=CC=C3

Introduction

Chemical Structure and Classification

Structural Features

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one contains a fused bicyclic core consisting of a thiazole ring and a pyrimidine ring. The compound includes several key functional groups that define its activity: a thioxo (C=S) group at position 2, a phenyl substituent at position 3, a methyl group at position 5, and a carbonyl group at position 7. This structural arrangement creates a unique molecular architecture that enables specific binding interactions with biological targets. The presence of the thioxo group, in particular, contributes significantly to its pharmacological properties and distinguishes it from related oxygen-containing analogues.

Physical Properties

The compound is commercially available from suppliers such as Aladdin Scientific, indicating its stability and synthesizability for research purposes . As a member of the thiazolopyrimidinone class, it likely possesses moderate to low water solubility due to its heterocyclic structure and aromatic components. Its unique structural features contribute to its biological activity profile, making it an interesting candidate for pharmaceutical research and development.

Synthesis and Chemical Characteristics

Synthetic Routes

The synthesis of thiazolopyrimidinones, including 5-methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one, typically follows established synthetic pathways. One documented approach involves the use of methyl 4-amino-1,3-thiazole-5-carboxylate as a starting material . This precursor is heated in formamide at elevated temperatures (approximately 150°C) overnight to yield thiazolo[4,5-d]pyrimidin-7(4H)-one . Further modifications through strategic deprotonation and substitution steps lead to the desired thiazolopyrimidinone derivatives with specific functional groups at designated positions.

The key synthetic steps typically involve:

  • Formation of the thiazole ring structure

  • Cyclization to create the fused pyrimidine ring

  • Introduction of the thioxo group at the 2-position

  • Addition of the phenyl group at the 3-position

  • Incorporation of the methyl group at the 5-position

This synthetic approach allows for structural modifications to optimize biological activity and physicochemical properties.

Chemical Reactivity

As a heterocyclic compound containing multiple functional groups, 5-methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits reactivity patterns consistent with its structural elements. The thioxo group at position 2 can participate in nucleophilic substitution reactions, while the carbonyl group at position 7 may undergo typical carbonyl chemistry. Additionally, the nitrogen atoms in the heterocyclic system can serve as hydrogen bond acceptors, contributing to the compound's ability to interact with biological targets.

Biological Activities and Mechanism of Action

Enzyme Inhibition Properties

The thiazolopyrimidinone scaffold has been identified as a foundation for developing selective phosphoinositide 3-kinase beta (PI3K-beta) inhibitors . Research has demonstrated that compounds based on this core structure can achieve potent and selective inhibition of this enzyme, which plays critical roles in cellular signaling pathways related to growth, proliferation, and survival. The bicyclic thiazolopyrimidinone core provides a molecular framework that enables the compound to make three key binding interactions with the target enzyme:

  • A carbonyl group that interacts with the back-pocket Tyr-839

  • A morpholine group that functions as a hinge binder

  • A lipophilic group that induces a selectivity-pocket formed by Met-779 and Trp-787

These structural features allow for precise molecular recognition and binding to the target enzyme.

Structure-Activity Relationships

Studies on the thiazolopyrimidinone scaffold have revealed important structure-activity relationships that govern the biological activity of these compounds. The positioning and nature of substituents on the bicyclic core significantly influence both potency and selectivity. The 2-position of the thiazolopyrimidinone has been identified as particularly important, as it is located in proximity to Met-779, Lys-805, Asp-923, and Asp-937—flexible residues that can provide lipophilic or hydrogen-bonding interactions .

Research has demonstrated that various substituents at the 2-position can be tolerated and may enhance potency, as observed in related imidazopyrimidinone series . The N1 position substitution pattern also plays a critical role in determining selectivity and potency, with ortho-substituted benzyl groups showing promising activity profiles.

Comparison of Binding Models

Table 1: Key Binding Interactions of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one with PI3K-beta

Structural FeatureInteracting ResidueInteraction TypeFunction
Carbonyl groupTyr-839Hydrogen bonding (via water molecule)Anchoring the molecule in the binding pocket
Morpholine groupVal-854Hydrogen bondingHinge binding for stability
N1-substituted groupMet-779, Trp-787Lipophilic interactionInducing conformational change for selectivity
2-positionMet-779, Lys-805, Asp-923, Asp-937Potential lipophilic/H-bond interactionsEnhancing potency and selectivity

This binding model explains the molecular basis for both the activity and selectivity observed with thiazolopyrimidinone compounds, providing valuable insights for further optimization .

Pharmacological Applications and Research Significance

Anticancer Activity

Compounds based on the thiazolopyrimidinone scaffold have demonstrated promising anticancer activity in preclinical models. Specifically, related thiazolopyrimidinones have shown complete tumor growth inhibition in PC-3 xenograft models when administered orally for 21 consecutive days . The therapeutic effect is attributed to the inhibition of PI3K-beta, which leads to downstream inhibition of AKT phosphorylation (pAKTser473). The pharmacodynamic studies indicate that approximately 63% to 24% inhibition of pAKTser473 from 1 to 10 hours, respectively, results in significant tumor growth inhibition .

These findings suggest that 5-methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one, with its similar core structure, may possess comparable anticancer properties and could be a valuable candidate for cancer drug development.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 5-methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one have been reported in the literature, including compounds with modifications at various positions of the bicyclic core. One closely related compound is 5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one, which features an additional (2,5-dimethylbenzyl)thio group at the 5-position. These structural variations can significantly alter the biological activity profile, potentially enhancing selectivity for specific targets or improving pharmacokinetic properties.

Alternative Heterocyclic Systems

Other heterocyclic systems that share functional similarities with thiazolopyrimidinones include compounds like (S)-5-methyl-3-phenyl-2-thioxoimidazolidin-4-one. While structurally distinct, these compounds also contain thioxo groups and phenyl substituents, potentially leading to overlapping biological activities. The imidazolidin-4-one scaffold has been investigated for antimicrobial and antifungal properties, suggesting that the thiazolopyrimidinone system might also exhibit similar activities beyond its known enzyme inhibition properties.

Table 2: Comparison of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one with Related Compounds

CompoundHeterocyclic SystemKey Functional GroupsReported Activities
5-Methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-oneThiazolopyrimidinoneThioxo, phenyl, methylPI3K-beta inhibition, potential anticancer
5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-oneThiazolopyrimidinoneThioxo, phenyl, methyl, (2,5-dimethylbenzyl)thioAntibacterial properties
(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-oneImidazolidinoneThioxo, phenyl, methylAntimicrobial, antifungal

This comparative analysis highlights the structural diversity within this chemical space and the potential for multiple biological activities depending on the specific substitution pattern.

Future Research Directions

Optimization Opportunities

Future research on 5-methyl-3-phenyl-2-thioxo-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-one could focus on several key areas:

  • Structural optimization to enhance selectivity for specific PI3K isoforms

  • Improvement of pharmacokinetic properties to address potential limitations in bioavailability or metabolic stability

  • Exploration of additional biological targets beyond PI3K-beta that might be affected by this compound

  • Development of novel synthetic routes to enable efficient production at scale

These research directions could significantly expand our understanding of this compound's therapeutic potential and facilitate its development as a drug candidate.

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